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Compound of Interest

Compound Name: 5'-O-DMT-rI

Cat. No.: B10854480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5'-O-(4,4'-

Dimethoxytrityl)riboinosine (5'-O-DMT-rI), a key building block in the synthesis of

oligonucleotides. Understanding the solubility of this compound is critical for its effective use in

various synthetic and purification protocols. This document presents available quantitative

solubility data, qualitative solubility assessments, detailed experimental methodologies for

solubility determination, and relevant experimental workflows.

Core Data Presentation: Solubility of 5'-O-DMT-rI
The solubility of 5'-O-DMT-rI is influenced by the solvent's polarity and the presence of co-

solvents. The hydrophobic nature of the dimethoxytrityl (DMT) group significantly affects its

solubility profile.

Quantitative Solubility Data
Quantitative solubility data for 5'-O-DMT-rI (CAS: 119898-59-8) is available for dimethyl

sulfoxide (DMSO) and specific aqueous formulations.
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Solvent/Solven
t System

Temperature Solubility
Molar
Concentration
(mM)

Data Source

Dimethyl

Sulfoxide

(DMSO)

Room

Temperature
250 mg/mL 438.14 [1]

10% DMSO,

40% PEG300,

5% Tween-80,

45% Saline

Room

Temperature
≥ 2.08 mg/mL ≥ 3.65

10% DMSO,

90% (20% SBE-

β-CD in Saline)

Room

Temperature
≥ 2.08 mg/mL ≥ 3.65

10% DMSO,

90% Corn Oil

Room

Temperature
≥ 2.08 mg/mL ≥ 3.65

It is noted that for the DMSO measurement, sonication may be required to achieve this level of

solubility, and the use of hygroscopic DMSO can impact the results.

Qualitative Solubility Assessment in Common Organic
Solvents
While specific quantitative data is not readily available in the public domain for several common

organic solvents, a qualitative assessment can be made based on the general properties of

DMT-protected nucleosides and related compounds. Protected nucleosides often exhibit poor

solubility in certain organic solvents.[2]
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Solvent Qualitative Solubility Rationale/Comments

Acetonitrile Poor to Sparingly Soluble

The poor solubility of 3'-O,N-

protected nucleosides in

acetonitrile has been noted in

the literature, often

necessitating the use of other

solvents for reactions.[2]

Dichloromethane (DCM) Soluble

Dichloromethane is a common

solvent for reactions involving

protected nucleosides,

suggesting good solubility.[2]

Tetrahydrofuran (THF) Poor to Sparingly Soluble

Similar to acetonitrile, the

solubility of protected

nucleosides in THF can be

limited.[2]

Ethyl Acetate
Sparingly to Moderately

Soluble

Ethyl acetate is a moderately

polar solvent and is expected

to have some solvating power

for 5'-O-DMT-rI, though likely

less than dichloromethane.

Experimental Protocols
Methodology for Determining Solubility (Shake-Flask
Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the

shake-flask method.

1. Materials:

5'-O-DMT-rI

Selected solvents (e.g., Acetonitrile, Dichloromethane, THF, Ethyl Acetate)
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Analytical balance

Vials with screw caps

Orbital shaker or vortex mixer

Constant temperature bath or incubator

Centrifuge

HPLC or UV-Vis spectrophotometer for quantification

2. Procedure:

Add an excess amount of 5'-O-DMT-rI to a vial containing a known volume of the solvent to

be tested. The excess solid should be clearly visible.

Seal the vials tightly to prevent solvent evaporation.

Place the vials in a constant temperature bath (e.g., 25 °C) on an orbital shaker and agitate

for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

After the incubation period, cease agitation and allow the vials to rest at the constant

temperature for a short period to allow for the sedimentation of undissolved solid.

Centrifuge the vials to further separate the undissolved solid from the supernatant.

Carefully withdraw a known volume of the clear supernatant.

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the

analytical method.

Quantify the concentration of 5'-O-DMT-rI in the diluted supernatant using a validated HPLC

or UV-Vis spectrophotometry method.

Calculate the original solubility in mg/mL or g/L.

Mandatory Visualizations
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Experimental Workflow for Solubility Determination

Sample Preparation

Equilibration

Phase Separation

Analysis

Weigh excess 5'-O-DMT-rI

Add known volume of solvent

Seal vial

Agitate at constant temperature
(24-48h)

Centrifuge sample

Collect clear supernatant

Dilute supernatant

Quantify concentration
(HPLC/UV-Vis)

Solubility Data

Calculate Solubility
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Caption: Workflow for determining the solubility of 5'-O-DMT-rI.

Logical Workflow: Solid-Phase RNA Synthesis
5'-O-DMT-rI is a crucial reagent in the synthesis of RNA oligonucleotides. The following

diagram illustrates a simplified workflow for a single coupling cycle in solid-phase RNA

synthesis.
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Single Coupling Cycle

Start with solid support
(linked first nucleoside, 5'-OH free)

Coupling:
Add 5'-O-DMT-rI phosphoramidite

and activator

Capping:
Acetylate unreacted 5'-OH groups

Oxidation:
Convert phosphite triester

to phosphate triester

Detritylation:
Remove 5'-DMT group with acid

Elongated RNA chain

Ready for next cycle

Cleavage and Deprotection

Final cycle

Purification of RNA Oligonucleotide

Click to download full resolution via product page

Caption: Simplified workflow of a solid-phase RNA synthesis cycle using 5'-O-DMT-rI.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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